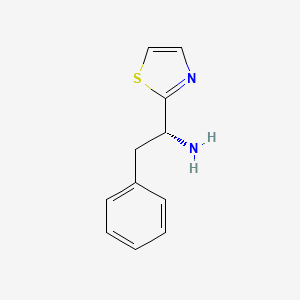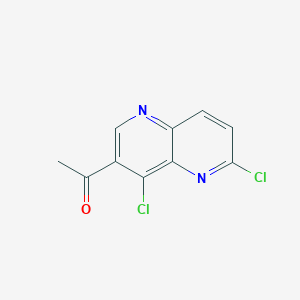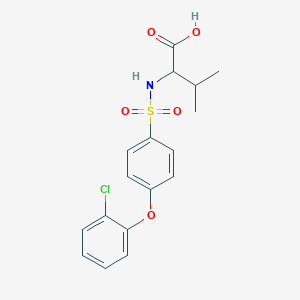
bis-PXZ-OXD
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of bis-PXZ-OXD involves a multi-step process. One common synthetic route includes the reaction of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with phenoxazine in the presence of potassium carbonate and palladium(II) acetate as a catalyst. The reaction is typically carried out in toluene under reflux conditions . The product is then purified by column chromatography and further refined through sublimation under reduced pressure to achieve high purity suitable for OLED fabrication .
Analyse Des Réactions Chimiques
Bis-PXZ-OXD undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation typically results in the formation of halogenated derivatives of this compound .
Applications De Recherche Scientifique
Bis-PXZ-OXD has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules.
Biology: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and fluorescence.
Industry: This compound is primarily used in the production of OLEDs, where it serves as an electron-transport layer, enhancing the efficiency and performance of the devices
Mécanisme D'action
The mechanism of action of bis-PXZ-OXD in OLEDs involves its role as a TADF emitter. The compound exhibits a hybridized local and charge-transfer (HLCT) excited state, which is achieved by modifying the connection bridges between donor and acceptor groups. This modification reduces the torsion angle and steric hindrance between these groups, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state . This process enhances the photoluminescence quantum yield and overall efficiency of the OLEDs .
Comparaison Avec Des Composés Similaires
Bis-PXZ-OXD can be compared with other similar compounds such as:
PXZ-OXD: This compound has a similar structure but differs in the number of phenoxazine units attached to the oxadiazole core.
PXZ-TAZ: This compound uses a triazole core instead of an oxadiazole core, resulting in different emission properties.
2PXZ-OXD: This compound has two phenoxazine units attached to the oxadiazole core, leading to higher photoluminescence quantum yields and more efficient TADF properties
This compound is unique due to its specific combination of donor and acceptor groups, which provides a balance between local and charge-transfer excited states, making it highly efficient for use in OLEDs .
Propriétés
IUPAC Name |
10-[4-[5-(4-phenoxazin-10-ylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]phenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24N4O3/c1-5-13-33-29(9-1)41(30-10-2-6-14-34(30)43-33)27-21-17-25(18-22-27)37-39-40-38(45-37)26-19-23-28(24-20-26)42-31-11-3-7-15-35(31)44-36-16-8-4-12-32(36)42/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCTLAMROUHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NN=C(O5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3103642.png)



![5-(Pyridin-4-YL)-2,3-diazabicyclo[4.2.0]octa-1,5-dien-4-one](/img/structure/B3103669.png)




![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)


![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
